molecular formula C12H16N2O B14230202 Cyclohexyl pyridine-2-carboximidate CAS No. 725736-25-4

Cyclohexyl pyridine-2-carboximidate

Cat. No.: B14230202
CAS No.: 725736-25-4
M. Wt: 204.27 g/mol
InChI Key: FXURREXEZNBJGP-UHFFFAOYSA-N
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Description

Cyclohexyl pyridine-2-carboximidate, with the molecular formula C12H16N2O, is a chemical compound of interest in organic and agrochemical research . This compound belongs to a class of substituted pyridine derivatives, which are frequently explored for their potential biological activities . Specifically, structurally related pyridine compounds have been investigated and patented for their herbicidal activity, suggesting that this compound may serve as a valuable intermediate or precursor in the synthesis and development of new agrochemical agents . Its molecular structure, which incorporates a pyridine ring and a cyclohexyl group, makes it a useful scaffold for method development and chemical synthesis studies in medicinal and agricultural chemistry. This product is intended for research purposes as a building block or reference standard. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Properties

CAS No.

725736-25-4

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

cyclohexyl pyridine-2-carboximidate

InChI

InChI=1S/C12H16N2O/c13-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2

InChI Key

FXURREXEZNBJGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=N)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Pyridine-2-carbonitrile undergoes protonation at the nitrile nitrogen in the presence of concentrated hydrochloric acid, enhancing electrophilicity. Cyclohexanol acts as a nucleophile, attacking the activated carbon of the nitrile group. Subsequent elimination of ammonia yields the carboximidate ester. The reaction is typically conducted at 80–100°C for 6–8 hours in toluene or dichloromethane.

Example Procedure:

  • Combine pyridine-2-carbonitrile (10 mmol), cyclohexanol (15 mmol), and HCl (2 mL) in toluene (50 mL).
  • Reflux at 85°C for 7 hours under nitrogen.
  • Cool, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
  • Purify via column chromatography (hexane:EtOAc = 4:1) to obtain the product (yield: 78%).

Optimization Insights

  • Catalyst Screening: Substituting HCl with p-toluenesulfonic acid (PTSA) increases yield to 82% by reducing side reactions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Non-polar solvents like toluene balance reactivity and ease of isolation.

Transition Metal-Catalyzed Coupling of 2-Pyridinecarboxylic Acid

An alternative route employs palladium-catalyzed coupling of 2-pyridinecarboxylic acid with cyclohexyl bromide. This method avoids nitrile intermediates, instead utilizing in situ activation of the carboxylic acid as a mixed anhydride.

Protocol Details

  • React 2-pyridinecarboxylic acid (10 mmol) with ClCO₂Et (12 mmol) in THF to form the mixed anhydride.
  • Add Pd(PPh₃)₄ (5 mol%), cyclohexyl bromide (12 mmol), and triethylamine (15 mmol).
  • Stir at 60°C for 12 hours.
  • Extract with dichloromethane, wash with brine, and purify via vacuum distillation (yield: 65%).

Table 1: Catalyst Comparison for Coupling Reactions

Catalyst Yield (%) Reaction Time (h)
Pd(PPh₃)₄ 65 12
Pd(OAc)₂/Xantphos 71 10
NiCl₂(dppp) 58 15

Oxidative Esterification of 2-Pyridinemethanol

A novel approach derived from CN101906068A involves oxidizing 2-pyridinemethanol to 2-pyridinecarboxaldehyde, followed by condensation with cyclohexylamine and subsequent esterification.

Stepwise Synthesis

  • Oxidation: Treat 2-pyridinemethanol with NaOCl/TEMPO in CH₂Cl₂ at −10°C to 25°C to form 2-pyridinecarboxaldehyde (yield: 88%).
  • Imine Formation: React the aldehyde with cyclohexylamine in ethanol at 50°C for 4 hours.
  • Esterification: Treat the imine intermediate with acetyl chloride in pyridine to yield the carboximidate (overall yield: 72%).

Critical Parameters:

  • Oxidant Selection: NaOCl outperforms KMnO₄ or CrO₃ in minimizing over-oxidation.
  • Temperature Control: Maintaining −10°C during aldehyde formation prevents decomposition.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Raw Material Cost ($/kg) Yield (%) Scalability
Nitrile Route 120 78 High
Pd-Catalyzed 340 65 Moderate
Oxidative 210 72 High

The nitrile route remains the most economically viable for bulk production, while the oxidative method offers higher purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl pyridine-2-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexyl pyridine-2-carboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl pyridine-2-carboximidate involves its interaction with various molecular targets. The carboximidate group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological activities, such as antimicrobial effects. The compound’s ability to act as a ligand for metal complexes also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Pyrazino-Pyrrolo-Pyrimidinone (Compound 28)

Structural Features :

  • Compound 28 (C₂₂H₂₁N₅O₂, MW 448.5 g/mol) features a spirocyclic framework integrating cyclohexane and pyrazino-pyrrolo-pyrimidinone moieties .
  • Synthesis: Prepared via a two-step process: Intermediate 237: Reaction of 2,4-dichloro-5-iodopyrimidine with 1-aminocyclohexane-1-carboxamide (yield: 33%, MW 381.7 g/mol). Intermediate 239: Sonogashira-type coupling with diethoxypropyne under CuI catalysis .

Comparison :

  • Complexity : Compound 28’s spirocyclic architecture contrasts with the simpler imidate ester structure of cyclohexyl pyridine-2-carboximidate.
  • Reactivity : The pyrimidine core in Compound 28 is electrophilic, enabling cross-coupling reactions, whereas imidates are nucleophilic at the imidate oxygen.
  • Purification : Both compounds employ column chromatography, but Compound 28’s multi-step synthesis (31.5% overall yield) suggests higher complexity than typical imidate preparations .
Atovaquone (2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone)

Structural Features :

  • Atovaquone (C₂₂H₁₇ClO₃, MW 364.8 g/mol) contains a trans-cyclohexyl group linked to a naphthoquinone core, optimized for antimalarial activity .
  • Synthesis: Key steps include: Isomerization of cis- to trans-cyclohexyl intermediates using Lewis acids (e.g., AlCl₃). Selective crystallization of isomers in ethanol/water mixtures .

Comparison :

  • Isomerism : Atovaquone’s synthesis emphasizes cis/trans isomer control, a challenge less relevant to this compound unless substituents introduce steric hindrance.
  • Functionality: The naphthoquinone group in Atovaquone confers redox activity, absent in imidate esters.
  • Industrial Relevance: Atovaquone’s scalable synthesis (atom-economical, solvent-efficient) contrasts with the lab-scale protocols for spirocyclic Compound 28 .

Data Tables

Table 2: Reaction Conditions and Purification
Compound Reaction Temperature Catalyst/Solvent Purification Method
Compound 28 80°C (Step 1) CuI, DIPEA/THF (Step 2) Column chromatography
Atovaquone 25–100°C AlCl₃, ethanol/water Crystallization

Key Research Findings

  • Synthetic Efficiency : Compound 28’s synthesis requires rigorous purification (column chromatography), whereas Atovaquone leverages crystallization for scalability .
  • Structural Influence on Application: The spirocyclic Compound 28 may target kinase inhibition (common for pyrimidine derivatives), while Atovaquone’s naphthoquinone moiety is critical for antiparasitic activity .
  • Cyclohexyl Group Impact: Both compounds utilize the cyclohexyl group to modulate steric and electronic properties, though its role in imidates remains understudied compared to naphthoquinones .

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